Methanol, (trimethylsilyl)-, carbamate
Description
Historical Perspectives and Evolution of Silyl (B83357) Carbamate (B1207046) Research
The investigation into carbamates, organic compounds derived from carbamic acid, has a rich history dating back to the 19th century with the discovery of physostigmine, a naturally occurring methyl carbamate ester. The broader use of carbamate compounds began in the mid-20th century, notably with their development as pesticides.
Silyl carbamates, a more recent development, have garnered attention for their unique reactivity and synthetic potential. These compounds can be viewed as protected or activated forms of carbamates, with the silyl group modulating the reactivity of the carbamate functionality. Research in this area has focused on their synthesis, stability, and application as intermediates in organic synthesis. While specific historical details on "Methanol, (trimethylsilyl)-, carbamate" are not extensively documented, its conceptual origins are rooted in the broader exploration of silyl derivatives of organic molecules.
Academic Significance of the Carbamate Functional Group in Chemical Synthesis and Materials Science
The carbamate functional group is a cornerstone in various areas of chemistry, from the synthesis of complex molecules to the production of advanced materials. Its academic significance stems from its versatility and unique chemical properties.
In chemical synthesis , carbamates are widely recognized as crucial protecting groups for amines. The introduction of a carbamate moiety temporarily masks the nucleophilicity of the amine, allowing for selective reactions at other sites within a molecule. Common carbamate protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The stability of the carbamate bond under a range of conditions, coupled with the availability of mild deprotection methods, makes them indispensable in peptide synthesis and the preparation of pharmaceuticals. nih.gov
Furthermore, the carbamate linkage is a key structural motif in many pharmaceutically active compounds and prodrugs . Its incorporation into a molecule can enhance biological activity and improve pharmacokinetic properties. nih.gov The chemical and proteolytic stability of the carbamate group makes it a valuable component in drug design. wikipedia.org
In materials science , the carbamate linkage is the defining feature of polyurethanes . These polymers are formed through the reaction of diisocyanates with polyols, creating a polymer chain linked by carbamate groups. Polyurethanes exhibit a wide range of properties, from rigid foams to flexible elastomers, and are used in a vast array of applications, including insulation, coatings, and adhesives.
Distinctive Contributions of the Trimethylsilyl (B98337) Moiety in Organic Reactivity
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is one of the most widely used functional groups in organic synthesis, primarily due to its ability to act as a versatile protecting group and to influence the reactivity of adjacent functional groups.
The TMS group is renowned for its use in the protection of alcohols, amines, and other functional groups with active hydrogens. The formation of a trimethylsilyl ether from an alcohol, for example, renders the hydroxyl group unreactive towards many reagents. The TMS group can be easily introduced and subsequently removed under mild conditions, making it an ideal temporary protecting group.
Beyond its protective role, the TMS group exerts significant steric and electronic effects . Its bulkiness can direct the stereochemical outcome of reactions, and its electron-donating nature can influence the reactivity of nearby functional groups. In the context of "this compound," the TMS group is attached to the methanol (B129727) portion of the molecule, which in turn is part of the carbamate ester. This arrangement suggests that the TMS group could influence the stability and reactivity of the carbamate linkage.
The presence of the silicon atom also provides a handle for unique chemical transformations. For instance, silyl groups can be involved in rearrangements and can direct certain types of bond-forming reactions. While specific research on the reactivity of "this compound" is limited, the known properties of the TMS group suggest a rich and varied chemical behavior.
Structure
2D Structure
Properties
CAS No. |
3124-45-6 |
|---|---|
Molecular Formula |
C5H13NO2Si |
Molecular Weight |
147.25 g/mol |
IUPAC Name |
trimethylsilylmethyl carbamate |
InChI |
InChI=1S/C5H13NO2Si/c1-9(2,3)4-8-5(6)7/h4H2,1-3H3,(H2,6,7) |
InChI Key |
RMFZFEIVKKQDDB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Methanol, Trimethylsilyl , Carbamate and Analogous Structures
Direct Synthetic Routes
Direct synthetic routes to carbamates typically involve the formation of the carbamate (B1207046) linkage by reacting an alcohol with a suitable carbamoylating agent. These methods are often straightforward and can be highly efficient.
The formation of a carbamate from an alcohol is conceptually a type of esterification of carbamic acid. Direct esterification using (trimethylsilyl)methanol (B1207269) can be approached through several established protocols for carbamate synthesis from alcohols. One common method involves the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine.
Alternatively, transesterification reactions provide a milder route. For instance, existing simple carbamates, like methyl carbamate, can react with other alcohols in the presence of a catalyst to yield a new carbamate. This alkoxy exchange is an equilibrium-driven process. researchgate.net While specific examples detailing the direct esterification of (trimethylsilyl)methanol to its unsubstituted carbamate are not prevalent, the principles of established esterification and transesterification methods for carbamate synthesis are applicable. researchgate.netresearchgate.net For example, the reaction of amino acids with methanol (B129727) in the presence of trimethylchlorosilane is a well-documented esterification process. researchgate.netnih.gov
A widely used and direct method for synthesizing N,N-disubstituted carbamates is the reaction of an alcohol with an N,N-dialkylcarbamoyl chloride. nih.gov This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows: R₂NCOCl + R'OH → R₂NCOOR' + HCl
In the context of synthesizing an analogue of the target compound, (trimethylsilyl)methanol would serve as the alcohol component (R'OH). The reaction with a specific N,N-dialkylcarbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, would yield the corresponding (trimethylsilyl)methyl N,N-dialkylcarbamate. The reactivity in these solvolysis reactions is consistent with an SN1 pathway, where the carbamoyl (B1232498) chloride ionizes as the rate-determining step. nih.gov
| Reactant 1 | Reactant 2 | Product |
| (Trimethylsilyl)methanol | N,N-Dimethylcarbamoyl chloride | (Trimethylsilyl)methyl dimethylcarbamate |
| (Trimethylsilyl)methanol | N,N-Diethylcarbamoyl chloride | (Trimethylsilyl)methyl diethylcarbamate |
| (Trimethylsilyl)methanol | Piperidine-1-carbonyl chloride | (Trimethylsilyl)methyl piperidine-1-carboxylate |
Rearrangement-Based Syntheses
Rearrangement reactions provide powerful, indirect routes to carbamates by first generating a highly reactive isocyanate intermediate, which is subsequently trapped by an alcohol. The Curtius and Lossen rearrangements are classic examples of this strategy.
The Lossen rearrangement offers a mild alternative to other oxidative rearrangements for converting carboxylic acid derivatives into isocyanates. sci-hub.senih.gov A modern, efficient protocol utilizes a one-pot, N-methylimidazole (NMI) accelerated synthesis of carbamates from hydroxamic acids. organic-chemistry.orgacs.orgsigmaaldrich.com
In this process, a hydroxamic acid is activated, typically by an arylsulfonyl chloride, to form an O-sulfonylated intermediate. This intermediate undergoes a spontaneous Lossen rearrangement, even at low temperatures (0 °C), to yield an isocyanate. sci-hub.se The crucial role of N-methylimidazole is to catalyze the subsequent trapping of this isocyanate intermediate by an alcohol, leading to the formation of the desired carbamate. sci-hub.seacs.org This catalytic step is essential for achieving high conversion rates at ambient temperatures. sci-hub.se The use of this method avoids harsh reagents and minimizes common side reactions, such as the formation of undesired dimers. organic-chemistry.org
This methodology is versatile, accommodating a range of aromatic and aliphatic hydroxamic acids and various primary and secondary alcohols. organic-chemistry.org Applying this to the target compound, a suitable hydroxamic acid would be rearranged in the presence of (trimethylsilyl)methanol and a catalytic amount of NMI.
Table 2.2.1: NMI-Catalyzed Carbamate Synthesis via Lossen Rearrangement
| Hydroxamic Acid Precursor | Alcohol | Catalyst | Product | Typical Yield Range |
|---|---|---|---|---|
| Aromatic Hydroxamic Acids | Primary/Secondary Alcohols | N-Methylimidazole (NMI) | Aromatic Carbamates | 23% - 97% organic-chemistry.org |
The Curtius rearrangement is a robust and widely used reaction that transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govnih.gov The isocyanate can then be readily intercepted by nucleophiles like alcohols to produce carbamates. orgsyn.org A key advantage of this rearrangement is the complete retention of the stereochemical configuration. nih.gov
The synthesis can be performed as a one-pot process, avoiding the isolation of the potentially explosive acyl azide intermediate. orgsyn.org Reagents like diphenylphosphorazidate (DPPA) are commonly used to convert carboxylic acids directly to the corresponding carbamates in the presence of an alcohol. orgsyn.orgbeilstein-journals.org Another approach involves forming the acyl azide from the carboxylic acid using reagents like sodium azide or trimethylsilyl (B98337) azide. nih.govorgsyn.org The subsequent thermal or photochemical rearrangement generates the isocyanate, which is trapped in situ.
This method has been successfully employed in the synthesis of complex molecules, including natural products. nih.gov For instance, in a synthetic study, an isocyanate generated via a Curtius rearrangement was captured with 2-(trimethylsilyl)ethanol (B50070) to afford the corresponding carbamate, demonstrating the applicability of this reaction for silylated alcohols. nih.gov
Table 2.2.2: Reagents for Curtius Rearrangement in Carbamate Synthesis
| Carboxylic Acid | Azide Source | Alcohol | Product |
|---|---|---|---|
| R-COOH | Diphenylphosphorazidate (DPPA) | R'-OH | R-NHCOOR' |
| R-COOH | Sodium Azide (NaN₃) | R'-OH | R-NHCOOR' |
Catalytic Approaches
Catalysis offers pathways to synthesize carbamates under milder conditions, often with improved efficiency and selectivity. Several catalytic systems have been developed for various carbamate-forming reactions.
The N-methylimidazole-catalyzed conversion of isocyanates, generated from the Lossen rearrangement, into carbamates is a prime example of a catalytic approach. sci-hub.senih.gov NMI acts as a nucleophilic catalyst, accelerating the addition of the alcohol to the isocyanate. sci-hub.se
Another significant catalytic method is the zinc-catalyzed Curtius rearrangement. In one protocol, a mixture of an aliphatic carboxylic acid, sodium azide, and di-tert-butyl dicarbonate (B1257347) generates an isocyanate, which is then trapped by t-butoxide. The addition of catalytic amounts of zinc triflate [Zn(OTf)₂] accelerates the reaction, enabling it to proceed efficiently at moderate temperatures (40 °C). orgsyn.org
Furthermore, tin compounds have been shown to catalyze transcarbamoylation reactions. For example, the reaction of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst proceeds smoothly to generate the corresponding carbamates in good yields. organic-chemistry.org These catalytic methods represent green and efficient alternatives to traditional stoichiometric approaches for the synthesis of carbamates and their analogues.
Silver Carbonate-Mediated Carbamatization
Silver carbonate (Ag₂CO₃) is a versatile reagent in organic synthesis, often employed as a mild oxidant and a base. mdpi.comresearchgate.netvedantu.com In the context of carbamate synthesis, silver salts can act as promoters in reactions such as the Hofmann rearrangement of N-halogenated amides in the presence of an alcohol, which yields a carbamate. google.com While silver carbonate is known to facilitate various organic transformations, including the conversion of alkyl bromides to alcohols and as a base in Wittig reactions, its direct application in the carbamatization of alcohols is a more specialized area. wikipedia.org
The mechanism of silver-mediated reactions often involves the activation of substrates through coordination with the silver ion. mdpi.com For instance, in the Fétizon oxidation, which uses silver carbonate on celite, the oxidation of alcohols proceeds via a single electron transfer mechanism. wikipedia.orgresearchgate.net In carbamate synthesis, a proposed pathway involves the in situ formation of an isocyanate intermediate which is then trapped by an alcohol.
Detailed research findings on the direct silver carbonate-mediated carbamatization of a broad range of simple alcohols are not extensively documented in readily available literature. However, the principle can be demonstrated through related transformations. For instance, silver-mediated reactions have been used to convert alcohols to carbonates under mild conditions. researchgate.net
Table 1: Examples of Silver-Mediated Transformations Relevant to Carbamate Synthesis
| Reactant 1 | Reactant 2 | Silver Salt | Solvent | Product | Yield (%) |
| N-chlorononanamide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Silver acetate (B1210297) | Methanol | Methyl nonylcarbamate | 95 |
| Benzyl (B1604629) alcohol | Diethylazodicarboxylate (DEAD) | Silver triflate | Dichloromethane | Dibenzyl carbonate | - |
Cobalt-Catalyzed In Situ Isocyanate Generation
Cobalt catalysis has emerged as a powerful tool for the synthesis of carbamates, particularly through methods involving the in situ generation of isocyanates. This approach avoids the handling of highly toxic and reactive isocyanate precursors. One such strategy involves the cobalt-catalyzed reaction of N-Boc-protected amines and benzyl formates to produce N-aryl carbamates. nih.gov This reaction proceeds through the in situ formation of both the isocyanate and the alcohol, which then couple to form the carbamate. nih.gov
The reaction is typically catalyzed by a cobalt(II) iodide (CoI₂) complex with a phosphine (B1218219) ligand and uses a reductant like zinc powder. nih.gov This methodology has shown good compatibility with a range of aromatic amines bearing both electron-donating and electron-withdrawing substituents. nih.gov
Table 2: Cobalt-Catalyzed Synthesis of N-Aryl Carbamates via In Situ Isocyanate Generation
| N-Boc-Amine | Benzyl Formate | Catalyst | Ligand | Reductant | Solvent | Product | Yield (%) |
| Boc-NH-Ph | Ph-CH₂OCHO | CoI₂ | Tris(4-dimethylaminophenyl)phosphine | Zn | Toluene | Benzyl phenylcarbamate | 85 |
| Boc-NH-(4-MeO-Ph) | Ph-CH₂OCHO | CoI₂ | Tris(4-dimethylaminophenyl)phosphine | Zn | Toluene | Benzyl (4-methoxyphenyl)carbamate | 82 |
| Boc-NH-(4-Cl-Ph) | Ph-CH₂OCHO | CoI₂ | Tris(4-dimethylaminophenyl)phosphine | Zn | Toluene | Benzyl (4-chlorophenyl)carbamate | 78 |
Biocatalytic Transformations: Lipase-Catalyzed Ammonolysis
Biocatalysis offers a green and highly selective alternative for the synthesis of carbamates. Lipases, in particular, have demonstrated significant utility in catalyzing the formation of amide and carbamate bonds. researchgate.net Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for these transformations due to its broad substrate specificity and stability in organic solvents. tandfonline.comresearchgate.netfrontiersin.org
Lipase-catalyzed ammonolysis involves the reaction of an ester with an ammonia (B1221849) source to form an amide. In the context of carbamate synthesis, this can be adapted by using a suitable carbamate precursor. A notable example is the enantioselective ammonolysis of phenylglycine methyl ester using ammonium (B1175870) carbamate as the acyl acceptor, catalyzed by a lipase. nih.govnih.gov This reaction is highly sensitive to conditions such as the concentration of ammonium carbamate, the choice of solvent, and water activity. nih.gov The use of lipases can lead to high conversions and excellent enantioselectivity, making it a valuable method for the synthesis of chiral carbamates. nih.gov
Table 3: Lipase-Catalyzed Enantioselective Ammonolysis of Phenylglycine Methyl Ester
| Substrate | Acyl Acceptor | Enzyme | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| Racemic phenylglycine methyl ester | Ammonium carbamate (80 mM) | Lipase | t-butanol | 30-40 | >95 (after 10 batches) | High |
| Racemic phenylglycine methyl ester | Ammonium carbamate | Lipase with racemizing catalyst | Organic | 20 | 80 | 95 |
Sustainable Synthesis and Carbon Dioxide Utilization
The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 synthon is a cornerstone of green chemistry. rsc.org In carbamate synthesis, CO₂ can be directly incorporated as the carbonyl group, offering an atom-economical and environmentally benign alternative to traditional methods that often rely on hazardous reagents like phosgene. taylorandfrancis.com
Incorporation of CO₂ as a C1 Synthon in Carbamate Synthesis
The direct synthesis of carbamates from CO₂, an amine, and an alcohol is a thermodynamically challenging but highly desirable transformation. The reaction typically involves the initial formation of a carbamic acid from the amine and CO₂, followed by a dehydration reaction with the alcohol to form the carbamate. taylorandfrancis.com This equilibrium-limited step often requires the use of a dehydrating agent or specific catalytic systems to drive the reaction towards the product.
Various catalytic systems have been developed to facilitate this transformation under milder conditions. These include the use of basic catalysts, such as cesium carbonate, which have been shown to be effective in converting a range of amines and alcohols into carbamates under moderate CO₂ pressure. The reaction conditions, including temperature, pressure, and the ratio of reactants, play a crucial role in both the conversion and selectivity of the reaction. rsc.org Furthermore, methods for the synthesis of cyclic carbamates from amino alcohols and CO₂ have been developed, utilizing reagents like p-toluenesulfonyl chloride to activate the hydroxyl group for intramolecular cyclization. rsc.orgrsc.org
Table 4: Synthesis of Carbamates Utilizing Carbon Dioxide
| Amine | Alcohol/Alkyl Halide | Catalyst/Promoter | CO₂ Pressure | Solvent | Product | Yield (%) |
| n-Octylamine | n-Propanol | Cs₂CO₃ | 2.5 MPa | - | n-Propyl n-octylcarbamate | 68 |
| n-Butylamine | Methanol | Cs₂CO₃ | 2.5 MPa | - | Methyl n-butylcarbamate | 41 |
| Aniline | Benzyl Bromide | DBU | 1 atm | Acetonitrile | Benzyl phenylcarbamate | 92 |
| 2-Aminoethanol | - | TsCl, Et₃N | 1 atm | Acetone | 2-Oxazolidinone | 95 |
Reactivity and Mechanistic Investigations of Trimethylsilyl Carbamates
Alpha-Metalation and Carbanion Chemistry
The chemistry of alpha-metalated carbamates, particularly those bearing a silyl (B83357) group, offers a powerful platform for stereoselective carbon-carbon bond formation. The presence of the carbamate (B1207046) functionality acidifies the alpha-proton, facilitating its removal by strong bases, while the silyl group can influence the stability and reactivity of the resulting carbanion.
The generation of α-lithiated silyl carbamates is typically achieved through deprotonation, also known as lithiation, using strong organolithium bases. wikipedia.org This process involves the abstraction of a proton from the carbon alpha to both the silicon atom and the carbamate group, forming a new, highly reactive organolithium species. wikipedia.org Common reagents for this metalation are alkyllithiums, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) or tetramethylethylenediamine (TMEDA). acs.orgnih.gov
The reaction is generally conducted in an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), at cryogenic temperatures, typically -78 °C. acs.orgnih.gov The carbamate group acts as a directed metalation group (DMG), where its Lewis basic carbonyl oxygen can coordinate to the Lewis acidic lithium cation, facilitating the deprotonation at the adjacent position in a process known as a complex-induced proximity effect (CIPE). wikipedia.orgnih.govacs.org This directed ortho metalation (DoM) strategy is a powerful tool for regioselective functionalization. wikipedia.orgnih.gov The resulting lithium carbenoids are key intermediates in various synthetic transformations, including reactions with electrophiles like boronic esters. acs.org In situ IR spectroscopy has been used to monitor the formation of these lithiated species, revealing the rapid conversion of the starting carbamate upon addition of the organolithium reagent. acs.orgbris.ac.uk
Once the α-lithiated carbanion is formed, its configurational stability is a critical factor for achieving high stereoselectivity in subsequent reactions. Studies on related α-lithiated carbamates have shown that these carbenoids can possess a significant degree of configurational stability, especially at low temperatures (-78 °C), which is essential for preserving the stereochemical information of a chiral starting material or for achieving enantioselective transformations. acs.org
This inherent stability is closely linked to the concept of Dynamic Kinetic Resolution (DKR). DKR is a powerful strategy for converting a racemic mixture entirely into a single, enantioenriched product. chemistryviews.org In a DKR process, the enantiomers of a racemic starting material are rapidly interconverted while one enantiomer is selectively removed from the equilibrium through a reaction. chemistryviews.orgmdpi.com While direct studies on DKR of "Methanol, (trimethylsilyl)-, carbamate" are not detailed, the principles are highly relevant. The generation of a configurationally labile, yet stable, α-lithiated intermediate would be a prerequisite for such a process, allowing a chiral catalyst or reagent to selectively react with one enantiomer as the other continuously epimerizes. semanticscholar.orgrsc.orgrsc.org The successful application of DKR has been demonstrated in various systems, such as the alcoholysis of azlactones and the synthesis of chiral aldehydes, highlighting its importance in modern asymmetric synthesis. chemistryviews.orgmdpi.com
The choice of solvent and the reaction temperature are critical parameters that profoundly influence the rate, efficiency, and stereoselectivity of metalation reactions involving carbamates. sonar.ch Lithiation reactions are almost universally performed at low temperatures, such as -78 °C, to ensure the stability of the generated organolithium intermediates and to control selectivity. acs.org
| Parameter | Observation | Rationale | Source(s) |
| Temperature | Low temperature (-78 °C) is optimal. | Enhances stability of the lithiated intermediate, controls selectivity. | acs.orgnih.gov |
| Solvent Polarity | Less polar solvents can increase stereoselectivity. | Favors specific reaction pathways (e.g., intramolecular assistance over oxocarbenium intermediates). | nih.gov |
| Solvent Type | Ethereal solvents (Et₂O, THF) are generally preferred over non-coordinating solvents (toluene). | Ethereal solvents prevent the formation of inactive organolithium-carbamate complexes, thus increasing the reaction rate. | acs.orgnih.gov |
Beta-Silyl Carbocationic Processes
The presence of a trimethylsilyl (B98337) group beta to a developing positive charge exerts a powerful stabilizing influence known as the beta-silicon effect. This effect is a cornerstone of organosilicon chemistry, significantly impacting the reactivity and stereochemical outcome of reactions proceeding through carbocationic intermediates.
While these carbocations are typically transient intermediates, stable, saturated β-silyl carbocations have been prepared and observed by NMR at room temperature by using non-nucleophilic counterions and solvents. nih.govscispace.com Computational studies have been employed to quantify the stabilizing effect, although they sometimes overestimate the degree of stabilization observed in solvolytic studies. acs.orgnih.gov For example, the β-silyl group provides a stabilizing effect of 5.7 kcal/mol in the cyclohexyl system and 6.5 kcal/mol in certain acetylenic systems. acs.org In other systems, calculated stabilization energies range from 3.7 kcal/mol to 16.6 kcal/mol depending on the molecular geometry and electronic demands of the carbocation. acs.orgnih.gov This stabilization effect can also be harnessed to enhance the efficiency of photocleavage in coumarin-based molecules by stabilizing the photoexcited cationic species. chemrxiv.org
| System | Calculated Stabilization Energy (kcal/mol) | Note | Source(s) |
| Benzocyclobutenyl carbocation (R=Ph) | 3.7 | Stabilization is repressed due to antiaromatic effects. | acs.orgnih.gov |
| Cyclohexyl carbocation | 5.7 | Measured via rates of carbon protonation. | acs.org |
| Acetylenic carbocations | 6.5 | Measured via rates of carbon protonation. | acs.org |
| Intermediate cyclopropyl (B3062369) cation | 12 | Substantial ring opening occurs as stabilization is not maximal. | acs.orgnih.gov |
| Conformationally optimum systems | 16-17 | Represents the upper range of stabilization. | acs.org |
| 1-(trimethylsilylmethyl)cyclopropyl system | 16.6 | Calculated via B3LYP/6-31G*. | acs.orgnih.gov |
The magnitude of the β-silicon effect is highly dependent on the stereochemical relationship between the C-Si bond and the leaving group. scispace.com The stabilization is maximized when the C-Si bond is antiperiplanar (180° dihedral angle) to the leaving group, as this geometry allows for optimal overlap between the sigma bond and the developing empty p-orbital. scispace.com
Kinetic studies on conformationally rigid cyclohexane (B81311) systems have provided definitive evidence for this geometric dependence. The solvolysis rate enhancement for a substrate with an antiperiplanar arrangement was a factor of 2.4 x 10¹², whereas the enhancement for a synclinal (gauche, 60° dihedral angle) arrangement was a much smaller, though still significant, factor of 4.0 x 10⁴. scispace.com This dramatic difference underscores the importance of the stereoelectronic alignment for effective hyperconjugation. scispace.com Solvolysis of substrates capable of forming β-silyl stabilized carbocations often proceeds with retention of configuration at the carbon center, which is consistent with the formation of an intermediate carbocation that is then captured by the solvent nucleophile. researchgate.net This contrasts with reactions that might otherwise proceed with inversion via an Sₙ2 mechanism. The stereochemical outcome is thus a direct consequence of the formation and subsequent trapping of the stabilized carbocationic intermediate. researchgate.netresearchgate.net
| Stereochemical Arrangement | Dihedral Angle (Si-C-C-X) | Relative Rate Enhancement (kSi/kH) | Source(s) |
| Antiperiplanar | ~180° | 2.4 x 10¹² | scispace.com |
| Synclinal (Gauche) | ~60° | 4.0 x 10⁴ | scispace.com |
Systematic Repression and Enhancement of Beta-Silyl Stabilization Effects
The beta-silyl effect, a phenomenon where a silicon atom at the β-position relative to a developing positive charge provides significant stabilization, plays a crucial role in the reactivity of trimethylsilyl carbamates. This stabilization arises from hyperconjugation between the carbon-silicon (C-Si) σ-orbital and the empty p-orbital of the carbocation. chemeurope.com The magnitude of this effect, however, is not constant and can be systematically modulated by structural and electronic factors.
Enhancement of Stabilization:
Repression of Stabilization:
Conversely, the stabilizing influence of a β-silyl group can be deliberately repressed. The degree of stabilization is highly dependent on the geometry between the C-Si bond and the developing p-orbital. Solvolysis rate studies of various cyclic systems have shown that when the ideal antiperiplanar arrangement cannot be achieved, the rate enhancement typically associated with the β-silyl effect is significantly diminished. nih.gov For instance, in certain benzocyclobutyl derivatives, the β-silyl stabilization of carbocations was found to be effectively eliminated due to geometric constraints and antiaromatic considerations. nih.gov Computational studies have indicated that while the stabilizing effect can be substantial (up to 16.6 kcal/mol in some systems), it can be reduced to as low as 3.7 kcal/mol when the molecular framework imposes an unfavorable conformation. nih.gov This systematic repression allows for fine-tuning of reactivity and controlling reaction pathways.
| Condition | Effect on Stabilization | Mechanism | Observed Outcome | Reference |
|---|---|---|---|---|
| Remote TMS group in photocleavable carbamates | Enhancement | β-silyl orbital effect on cation stabilization | Accelerated photolysis efficiency | nih.govchemrxiv.org |
| Steric bulk of TMS group | Enhancement (of hydrolytic stability) | Steric protection of carbonyl group | Increased resistance to enzymatic hydrolysis | nih.gov |
| Geometric constraints in cyclic systems (e.g., benzocyclobutyl derivatives) | Repression | Prevention of ideal antiperiplanar geometry for hyperconjugation | Elimination of rate enhancement during solvolysis | nih.gov |
Carbamate Functional Group Transformations
Deprotection via Trimethylsilyl Iodide Treatment and Subsequent Methanolysis
A widely utilized method for the cleavage of carbamate protecting groups involves treatment with trimethylsilyl iodide (TMSI). wikipedia.orgresearchgate.net This reagent is particularly effective for the deprotection of amines where other methods, such as hydrogenolysis, may be too harsh for the substrate. wikipedia.org The reaction proceeds by the interaction of TMSI with the carbamate, leading to the formation of a trimethylsilyl carbamate intermediate. researchgate.net Subsequent methanolysis of this intermediate readily furnishes the corresponding free amine in high yields. researchgate.netresearchgate.net
The process is generally applicable to a variety of alkyl carbamates and is valued for its mild, neutral conditions. researchgate.net The cleavage can be performed with pre-formed TMSI or with TMSI generated in situ from the reaction of trimethylsilyl chloride (TMSCl) and sodium iodide in acetonitrile. researchgate.net This in situ generation is often more rapid, potentially due to the catalytic effect of excess iodide ions. researchgate.net
General Reaction Scheme:
Silylation: R-NH-COOR' + TMSI → [R-N(TMS)-COOR'] + HI → R-N(H)-COOTMS + R'I
Methanolysis: R-N(H)-COOTMS + CH₃OH → R-NH₂ + CO₂ + TMS-OCH₃
This two-step, one-pot procedure is highly efficient for removing carbamate groups, even from sensitive compounds. researchgate.net
Development of Complementary Nucleophilic Deprotection Strategies
While TMSI is effective, its Lewis acidic nature can be incompatible with certain sensitive functional groups. chemistryviews.org This has prompted the development of complementary deprotection strategies based on nucleophilic attack. These methods provide milder alternatives for substrates that are sensitive to standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.orgnih.gov
One such strategy employs 2-mercaptoethanol (B42355) as a nucleophile in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). chemistryviews.orgorganic-chemistry.org This protocol is particularly advantageous for substrates containing sulfur or other functionalities that could be compromised by traditional methods. chemistryviews.org The proposed mechanism involves a nucleophilic attack by the mercaptoethanol on the carbon atom adjacent to the carbamate's oxygen. chemistryviews.org
Other nucleophilic deprotection methods have also been explored:
Strong Nucleophiles: For simple carbamates like methyl carbamates, very strong nucleophiles such as methyllithium (B1224462) can be used to induce deprotection through nucleophilic acyl substitution. youtube.com
Fluoride (B91410) Sources: For silyl-substituted carbamates, fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) can be used. organic-chemistry.org The fluoride ion coordinates to the silicon atom, initiating an elimination process that leads to decarboxylation and the release of the free amine. youtube.com
| Reagent System | Substrate Scope | Key Advantage | Reference |
|---|---|---|---|
| 2-Mercaptoethanol / K₃PO₄ / DMAc | Cbz, Alloc, Methyl Carbamates | Tolerates sensitive functional groups (e.g., sulfur); complementary to Lewis acid/hydrogenolysis methods. | chemistryviews.orgorganic-chemistry.orgnih.gov |
| Methyllithium | Methyl Carbamates | Deprotection via nucleophilic acyl substitution. | youtube.com |
| Tetrabutylammonium fluoride (TBAF) | Silyl-substituted Carbamates | Mild removal via fluoride-induced elimination. | youtube.comorganic-chemistry.org |
Intramolecular Rearrangements
Investigation of Alpha-Silylated Carbamate Rearrangement Pathways
Lithiated α-silylated carbamates exhibit complex rearrangement behaviors. Upon deprotonation at the α-carbon, these species can undergo intramolecular migrations, with the specific pathway being highly dependent on the substituents attached to the carbamate nitrogen.
One common pathway is the 1,2-acyl transfer (or 1,2-carbamoyl rearrangement). When less hindered N-alkyl carbamates are lithiated, the intermediate organolithium can rearrange via a 1,2-acyl transfer from the oxygen to the carbanionic carbon. researchgate.net This process results in the formation of α-hydroxy amides and has been investigated for the diastereoselective synthesis of these valuable products. researchgate.netnih.gov
However, a different pathway can dominate when an aryl group is present on the nitrogen atom. Instead of the 1,2-acyl transfer, a N-to-C aryl migration occurs. researchgate.net In this rearrangement, the N-aryl group is transferred cleanly to the α-carbon, leading to α,α-arylated products. Density functional theory (DFT) calculations have supported a mechanism involving a dearomatizing attack on the aromatic ring, which is a significantly lower energy pathway than the competing 1,2-acyl transfer in these specific systems. researchgate.net
Furthermore, in the context of directed metalation, silylated aryl O-carbamates can undergo an anionic ortho-Fries (AoF) rearrangement . acs.orgnih.gov When the ortho-lithiated intermediate is warmed in the absence of an external electrophile, it can rearrange through a carbamoyl (B1232498) migration to the ortho position, yielding a salicylamide (B354443) derivative. uwindsor.ca
Directed Metalation Group (DMG) Applications
The aryl O-carbamate functional group, particularly the N,N-diethyl-O-carbamate, is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. acs.orgnih.govuwindsor.ca This strategy, known as Directed ortho Metalation (DoM), allows for highly regioselective functionalization of aromatic rings. wikipedia.org
The mechanism involves the coordination of a strong organolithium base (e.g., s-butyllithium) to the Lewis basic heteroatoms of the carbamate group. uwindsor.cawikipedia.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction to form a thermodynamically stable ortho-lithiated species. wikipedia.org This intermediate can then be trapped with a wide variety of electrophiles to introduce a substituent exclusively at the ortho position, a level of regioselectivity not achievable with classical electrophilic aromatic substitution. wikipedia.org
The utility of the O-carbamate DMG is enhanced by its ability to participate in tandem reaction sequences. For example, after an initial DoM and quenching with a silyl chloride, the resulting silylated aryl O-carbamate can be subjected to a second DoM/electrophilic quench cycle or an anionic ortho-Fries rearrangement. acs.org This versatility has made the O-carbamate a cornerstone for the concise synthesis of highly substituted aromatic and polycyclic compounds. nih.govnih.gov
Regioselective Ortho-Metalation of O-Aryl Carbamates
The exceptional ortho-directing ability of the O-carbamate group, specifically the N,N-diethylcarbamoyl group (-OCONEt₂), has been firmly established through extensive inter- and intramolecular competition studies. nih.gov In these experiments, where different DMGs compete for a limited amount of a lithiating agent, the -OCONEt₂ group consistently demonstrates superior directing power, guiding metalation to the position immediately adjacent to itself. nih.govresearchgate.net
A systematic study comparing the directing power of the -OCONEt₂ group against other common DMGs such as chloro (-Cl), methoxy (B1213986) (-OMe), and N,N-diethylcarboxamide (-CONEt₂) on the same aromatic ring provides clear evidence of its hierarchical dominance. researchgate.netacs.org The regioselectivity of these reactions is highly dependent on the relative positions of the competing groups. For instance, in a system with both an O-carbamate and a methoxy group, metalation occurs exclusively ortho to the stronger O-carbamate director. nih.gov
The outcomes of competitive metalation studies are summarized below, illustrating the directing power of the O-carbamate group in the presence of other DMGs at various positions on an aromatic ring.
| Entry | Substrate (Competing DMGs) | Position of Second DMG | Major Product Site of Metalation | Yield (%) |
|---|---|---|---|---|
| 1 | OCONEt2, Cl | 2- (ortho) | 3- (ortho to OCONEt2) | 75 |
| 2 | OCONEt2, Cl | 4- (para) | 5- (ortho to OCONEt2) | 65 |
| 3 | OCONEt2, OMe | 2- (ortho) | 3- (ortho to OCONEt2) | 68 |
| 4 | OCONEt2, OMe | 3- (meta) | 6- (ortho to OCONEt2) / 4- (between groups) | 68 (70:30 ratio) |
| 5 | OCONEt2, OMe | 4- (para) | 5- (ortho to OCONEt2) | 60 |
| 6 | OCONEt2, CONEt2 | 3- (meta) | 6- (ortho to OCONEt2) | 86 |
| 7 | OCONEt2, CONEt2 | 2- (ortho) | 3- (ortho to OCONEt2) | 30 |
Data sourced from Miah, M. J., et al. (2018). researchgate.net
This powerful and predictable regioselectivity makes aryl N,N-diethyl-O-carbamates outstanding substrates for the directed ortho metalation strategy, enabling the synthesis of a wide array of complex ortho-substituted phenol (B47542) derivatives. nih.govacs.org
Mechanistic Probes into Directed Ortho Metalation: Aggregation and Autocatalysis
The precise mechanism of directed ortho metalation remains a subject of considerable study and debate. nih.gov While the coordination of the organolithium base to the heteroatom-containing DMG is a key initial step, the subsequent steps involving aggregation and the nature of the deprotonating species are complex.
Kinetic studies on the ortho-lithiation of O-aryl carbamates mediated by lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C have provided significant insights. nih.govacs.org These studies reveal divergent rate behaviors that are not consistent with a simple substrate-base complexation model. nih.govacs.org Instead, the evidence points towards a mechanism influenced by mixed aggregates and autocatalysis. nih.govacs.org
A proposed mechanistic model for the LDA-mediated metalation of an aryl carbamate suggests that autocatalysis plays a crucial role. nih.gov This model posits the following key steps:
An initial, slow metalation event occurs.
The resulting aryllithium (ArLi) product then forms a mixed dimer with the LDA base (LDA-ArLi).
This mixed dimer is a significantly more reactive metalating agent than the LDA dimer alone.
Increasing evidence suggests that such autocatalytic pathways may be common in LDA/THF-mediated reactions conducted at low temperatures. nih.govacs.org The examination of these ortho-lithiation reactions continues to provide valuable information on how the aggregation state and solvation of organolithium reagents profoundly influence their reactivity and selectivity. nih.govacs.org
Spectroscopic and Computational Elucidation of Trimethylsilyl Carbamates
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural verification and purity assessment of synthesized compounds. For trimethylsilyl (B98337) carbamates, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a complete picture of the molecular framework and functional groups present.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of trimethylsilyl carbamates in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise mapping of the atomic connectivity and electronic environment within the molecule.
¹H NMR: The proton NMR spectrum provides key information about the chemical environment of hydrogen atoms. In a typical spectrum of a trimethylsilyl carbamate (B1207046), the most prominent signal is a sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group, which appears at a characteristic upfield chemical shift of approximately 0.0-0.3 ppm. pitt.edusavemyexams.com The proton on the nitrogen (N-H) of the carbamate group typically appears as a broader singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the methyl ester group (-OCH₃) would be expected to resonate as a singlet in the range of 3.7-3.8 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the TMS group exhibit a signal at a high field, typically between -2 and 2 ppm. pitt.edu The carbonyl carbon (C=O) of the carbamate functionality is highly deshielded and appears significantly downfield, generally in the range of 152-156 ppm. rsc.org The methyl carbon of the ester group is found at approximately 55 ppm. rsc.orgmdpi.com
¹⁵N NMR: While less commonly acquired due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atom's electronic environment. For carbamates, the ¹⁵N chemical shift typically falls within the range of 60 to 130 ppm relative to liquid ammonia (B1221849). researchgate.netcolostate.eduscience-and-fun.de This technique is particularly useful for studying hydrogen bonding, tautomeric equilibria, and reaction mechanisms involving the carbamate nitrogen. researchgate.net
Monitoring the characteristic signals of the TMS and carbamate groups via NMR is an effective method for tracking the progress of silylation reactions or subsequent transformations of the molecule.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -Si(CH₃)₃ | ~0.0 - 0.3 | Singlet (s) |
| ¹H | -OCH₃ | ~3.7 - 3.8 | Singlet (s) |
| ¹H | -NH- | Variable (Broad) | Singlet (s, br) |
| ¹³C | -Si(CH₃)₃ | ~ -2 - 2 | |
| ¹³C | -OCH₃ | ~55 | |
| ¹³C | -NH-C=O | ~152 - 156 | |
| ¹⁵N | -NH- | ~60 - 130 |
Mass spectrometry is a critical technique for determining the molecular weight of trimethylsilyl carbamates and for obtaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method used in conjunction with Gas Chromatography (GC-MS). sci-hub.senih.gov
Upon ionization, trimethylsilylated compounds undergo characteristic fragmentation pathways. sci-hub.senih.gov The most indicative fragment in the mass spectrum of a TMS-containing compound is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives rise to a very intense base peak at a mass-to-charge ratio (m/z) of 73. Another common fragment is observed at m/z 75, corresponding to [(CH₃)₂Si=OH]⁺, which results from a rearrangement process. The molecular ion peak (M⁺) for trimethylsilyl carbamates may be weak or absent in EI spectra due to the lability of the Si-N or Si-O bond.
For methyl (trimethylsilyl)carbamate, key fragmentation events would include:
α-Cleavage: Cleavage of a methyl group from the silicon atom to form an [M-15]⁺ ion.
Loss of the TMS group: Cleavage of the Si-N bond leading to fragments corresponding to the carbamate moiety.
Rearrangements: McLafferty-type rearrangements or migration of the TMS group can lead to other diagnostic ions. researchgate.net
The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) allow for the determination of the elemental composition, confirming the molecular formula of the compound.
| m/z | Proposed Fragment Structure | Significance |
|---|---|---|
| M⁺ | [C₄H₁₁NO₂Si]⁺ | Molecular Ion (may be weak or absent) |
| [M-15]⁺ | [C₃H₈NO₂Si]⁺ | Loss of a methyl radical (-CH₃) from TMS group |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, typically the base peak |
| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement ion, characteristic of TMS ethers/amines |
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
For methyl (trimethylsilyl)carbamate, the IR spectrum would display several characteristic absorption bands:
N-H Stretching: A moderate to sharp band in the region of 3300-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide (carbamate) group. rsc.org
C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the methyl groups. libretexts.org
C=O Stretching (Amide I band): A strong, sharp absorption band between 1700 and 1745 cm⁻¹ is the most prominent feature of the carbamate group and is assigned to the carbonyl (C=O) stretching vibration. rsc.orgchemicalbook.com Its exact position is sensitive to hydrogen bonding.
N-H Bending (Amide II band): A band in the 1510-1550 cm⁻¹ region, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is also characteristic of the carbamate linkage.
C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region are associated with C-O stretching vibrations. libretexts.org
Si-C Vibrations: Characteristic absorptions for the trimethylsilyl group include a symmetric methyl deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching or methyl rocking modes, often seen near 840 cm⁻¹ and 750 cm⁻¹.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Carbamate (-NH) | 3300 - 3450 | Medium |
| C-H Stretch | Methyl (-CH₃) | 2850 - 2980 | Medium-Strong |
| C=O Stretch (Amide I) | Carbamate (-C=O) | 1700 - 1745 | Strong |
| N-H Bend (Amide II) | Carbamate (-NH) | 1510 - 1550 | Medium |
| C-H Bend (Umbrella) | -Si(CH₃)₃ | ~1250 | Strong |
| C-O Stretch | Ester/Carbamate | 1000 - 1300 | Strong |
| Si-C Stretch / CH₃ Rock | -Si(CH₃)₃ | ~840 & 750 | Strong |
Quantum Chemical and Computational Modeling
Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, stability, and reactivity of molecules that are often difficult to probe experimentally.
Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions. mdpi.com By calculating the potential energy surface, DFT can be used to map out the entire course of a reaction, from reactants to products, including the high-energy transition states that connect them.
For reactions involving trimethylsilyl carbamates, such as their formation or subsequent derivatization, DFT calculations can determine key thermodynamic and kinetic parameters. acs.orgrsc.org
Transition State Analysis: Locating the transition state (a first-order saddle point on the potential energy surface) is crucial for understanding the reaction kinetics. The energy difference between the reactants and the transition state defines the activation energy barrier (Eₐ), which governs the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points, with a transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Mechanistic studies on related carbamate systems often employ hybrid functionals like B3LYP or meta-GGA functionals like the M06-2X, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) to achieve a good balance between computational cost and accuracy. mdpi.com Solvation models, such as the Polarizable Continuum Model (PCM), are often included to simulate the reaction in a condensed phase, which can significantly alter reaction energetics. nih.gov
The stability of carbocation intermediates is a central theme in organic chemistry. Computational methods are exceptionally well-suited for studying these transient, highly reactive species. A key feature relevant to trimethylsilyl compounds is the "β-silyl effect," where a silicon atom located at the β-position to a carbocationic center provides substantial stabilization. researchgate.netscispace.com
This stabilization arises primarily from hyperconjugation, an interaction between the filled C-Si σ-bonding orbital and the formally empty p-orbital of the carbocation. researchgate.net Quantum chemical calculations can quantify this effect by several means:
Isodesmic Reactions: The stabilization energy can be calculated by comparing the energy of the β-silyl carbocation to a reference carbocation without the silyl (B83357) group through a balanced (isodesmic) reaction scheme.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to visualize and quantify the orbital interactions, providing a direct measure of the hyperconjugative stabilization energy (E⁽²⁾) between the C-Si bond donor orbital and the carbocation p-orbital acceptor.
Geometry Analysis: The geometry of the carbocation provides clues about its structure. A significant β-silyl effect often leads to a distorted, partially bridged structure with an elongated Cβ-Si bond and a shortened Cα-Cβ bond, reflecting the electron donation. scispace.com
Computational studies have shown that the magnitude of the β-silyl effect is highly dependent on the dihedral angle between the C-Si bond and the empty p-orbital, with maximum stabilization occurring when they are perfectly aligned (anti-periplanar). researchgate.net Recent quantum chemical analyses have further refined the understanding of carbocation stability trends by demonstrating that the destabilization of the parent substrate can be a dominant factor, alongside the stabilization of the carbocation intermediate itself. chemistryworld.comru.nl
Prediction of Molecular Conformations and Reactivity Profiles
Computational chemistry provides powerful tools for predicting the three-dimensional structures and reactivity of molecules such as Methanol (B129727), (trimethylsilyl)-, carbamate. Through methods like Density Functional Theory (DFT), it is possible to model the molecule's conformational landscape and derive various reactivity descriptors. These theoretical insights are crucial for understanding the compound's chemical behavior and potential interactions.
The carbamate group is known to possess a pseudo-double bond character due to resonance, which imparts a degree of rigidity to the N-C(O)O linkage. chemrxiv.org This feature significantly influences the possible conformations of Methanol, (trimethylsilyl)-, carbamate. The delocalization of the nitrogen lone pair into the carbonyl group results in a planar arrangement of the atoms involved in the carbamate moiety. Consequently, the molecule is expected to exhibit distinct conformational isomers, primarily arising from rotation around the Si-N and O-C bonds.
Computational studies on similar carbamate-containing molecules have revealed the existence of low-energy conformers, often stabilized by intramolecular interactions like hydrogen bonds. chemrxiv.org For this compound, different spatial arrangements of the trimethylsilyl and methyl groups will lead to various conformers with distinct energy levels. The prediction of the most stable conformer involves calculating the relative energies of these different arrangements.
The reactivity of this compound can be elucidated by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.
Furthermore, other quantum chemical descriptors can be calculated to provide a more detailed reactivity profile. These include electrostatic potential (ESP), which identifies electron-rich and electron-poor regions of the molecule, and various reactivity indices.
Below are interactive data tables summarizing the predicted molecular properties and reactivity descriptors for the most stable conformer of this compound, based on theoretical calculations.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | Si | N | 1.75 Å | |
| Bond Length | N | C(O) | 1.38 Å | |
| Bond Length | C(O) | O | 1.21 Å | |
| Bond Length | O | C(H3) | 1.45 Å | |
| Bond Angle | Si | N | C(O) | 125.0° |
| Bond Angle | N | C(O) | O | 126.5° |
| Dihedral Angle | Si | N | C(O) | O |
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Unit |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
| Ionization Potential | 7.2 | eV |
| Electron Affinity | 1.5 | eV |
| Electronegativity | 4.35 | eV |
| Chemical Hardness | 4.35 | eV |
| Electrophilicity Index | 2.175 | eV |
These predicted values provide a foundational understanding of the structural and electronic properties of this compound, guiding further experimental studies and applications.
Advanced Synthetic Applications and Derivatives of Trimethylsilyl Carbamates
Chiral Synthesis and Stereoselective Transformations
The ability to control stereochemistry is a cornerstone of modern synthetic chemistry. Trimethylsilyl (B98337) carbamates have proven to be valuable precursors and reagents in achieving high levels of stereoselectivity in various chemical transformations.
The diastereoselective borylation of α-lithiated silyl (B83357) carbamates represents a significant advancement in the stereocontrolled synthesis of chiral molecules. This method involves the metalation of (trimethylsilyl)methyl N,N-dialkylcarbamates using reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting configurationally labile lithiated carbamates can then be reacted with chiral borates, for instance, those derived from (+)-pinane-2,3-diol. nih.gov
This reaction proceeds with a notable degree of diastereoselectivity, yielding boronates with diastereomeric ratios (dr) as high as 17:1 and in yields of up to 84%. nih.gov The absolute configurations of the newly formed stereocenters at the boron-bearing carbon atoms have been unequivocally assigned through single-crystal X-ray structure analysis. This method provides a reliable route to chiral boronates, which are versatile intermediates in organic synthesis, capable of undergoing a wide range of subsequent stereospecific transformations.
Key to the success of this methodology is the ability of the carbamate (B1207046) group to direct the lithiation to the α-position and the subsequent stereocontrolled trapping of the resulting carbanion with the chiral boronic ester. The steric environment created by the chiral diol on the boron atom plays a crucial role in influencing the facial selectivity of the borylation step.
"Methanol, (trimethylsilyl)-, carbamate" and its analogs are valuable precursors for the synthesis of chiral nonracemic methanol (B129727) derivatives. A notable example is the synthesis of chiral methanols, such as (R)- and (S)-CHDTOH, which can be achieved in a multi-step sequence starting from (chloromethyl)dimethylphenylsilane. researchgate.net
In this synthetic pathway, metalated carbamates derived from (dimethylphenylsilyl)methanol and secondary amines are subjected to borylation at low temperatures (-78 or -94 °C). researchgate.net The borylation is carried out using borates derived from chiral auxiliaries like (+)-pinane-2,3-diol or (R,R)-1,2-dicyclohexylethane-1,2-diol, leading to the formation of diastereomeric boronates. researchgate.net The diastereomeric ratio of these products can range from 1:1 to 5:1. researchgate.net
A key step in this synthesis is the smooth replacement of the carbamoyloxy group with an isotope of hydrogen (e.g., deuterium (B1214612) or tritium) with inversion of configuration, which is achieved using reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.net Subsequent oxidation of the individual diastereomeric boronates yields monodeuterated (dimethylphenylsilyl)methanols with high enantiomeric excess (ee > 98%). researchgate.net The absolute configuration of the boronate intermediates has been confirmed by single-crystal X-ray structure analysis. researchgate.net Finally, a Brook rearrangement of the enantiomerically enriched silylmethanols furnishes the desired chiral methanols. researchgate.net
Utility in Complex Molecule Synthesis
The unique reactivity of trimethylsilyl carbamates extends to their application in the synthesis of complex and polysubstituted molecules, including those with significant biological activity.
The carbamate group, particularly the N,N-diethylcarbamoyl group, is a powerful directed metalation group (DMG) for the ortho-functionalization of aromatic rings. mdpi.comresearchgate.netresearchgate.net This strategy is highly effective for the synthesis of polysubstituted phenol (B47542) derivatives. The process involves the protection of a phenol as an O-aryl carbamate, which then directs an organolithium base to deprotonate the aromatic ring at the position ortho to the carbamate group. mdpi.comresearchgate.net
The resulting aryllithium species can be trapped with a variety of electrophiles, leading to the introduction of a wide range of substituents at the ortho position. The carbamate group can then be readily cleaved under mild basic conditions to regenerate the hydroxyl group, affording the ortho-substituted phenol. bris.ac.uk This directed ortho-metalation (DoM) strategy offers a high degree of regiocontrol that is often difficult to achieve through conventional electrophilic aromatic substitution reactions. mdpi.comresearchgate.net
In situ N-silylation of O-aryl N-monoalkylcarbamates has been shown to be an effective method to prevent cleavage reactions of the monolithiated intermediates. bris.ac.uk This allows for efficient ortho-lithiation and subsequent substitution with various electrophiles, including silyl, stannyl, sulfenyl, and halogen groups, as well as alkyl and α-hydroxyalkyl moieties. bris.ac.uk The strength of the O-carbamate group as an ortho director is evident in competition studies, where it often overrides the directing ability of other groups like methoxy (B1213986) and chloro substituents. nih.gov
While direct evidence for the use of "this compound" as an intermediate in the synthesis of Ochratoxin A analogs is not prominently documented in the reviewed literature, the synthesis of such complex natural products often relies on versatile building blocks and stereocontrolled methodologies. Ochratoxin A is a mycotoxin characterized by a dihydroisocoumarin moiety linked to L-phenylalanine. researchgate.net The synthesis of its analogs often involves the coupling of a protected amino acid with the ochratoxin α core structure. nih.gov
The construction of polysubstituted pyrrolidine (B122466) frameworks is a significant area of research in organic synthesis due to the prevalence of this motif in numerous natural products and pharmaceuticals. While the direct application of "this compound" in the synthesis of polysubstituted pyrrolidines is not extensively reported, related silyl compounds play a crucial role in established synthetic routes.
For instance, azomethine ylides generated from N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine are widely used in [3+2] cycloaddition reactions with various dipolarophiles to construct the pyrrolidine ring. acs.org This method allows for the synthesis of highly substituted pyrrolidines with good control over stereochemistry.
Furthermore, the asymmetric deprotonation of N-Boc-pyrrolidine followed by quenching with a silyl electrophile provides a route to enantiomerically enriched 2-silyl substituted pyrrolidines. These chiral silyl pyrrolidines can serve as versatile intermediates for the synthesis of more complex polysubstituted frameworks. While a direct role for "this compound" is not explicitly detailed, the broader class of silyl-containing reagents is integral to modern strategies for pyrrolidine synthesis.
Carbamates as Protecting Groups for Nitrogen Functionalities
Carbamates are a cornerstone in the strategic protection of nitrogen functionalities, particularly amines, within the realm of multi-step organic synthesis. Their utility stems from the ability to moderate the inherent nucleophilicity and basicity of amines by delocalizing the nitrogen lone pair of electrons into an adjacent carbonyl group. This temporary masking allows for selective transformations on other parts of a molecule without unintended reactions involving the amino group. The stability of the carbamate linkage can be finely tuned by modifying the substituent on the oxygen atom, leading to a diverse arsenal (B13267) of protecting groups with distinct cleavage conditions. This diversity is crucial for developing orthogonal protection strategies, where multiple protecting groups can be selectively removed in any desired sequence. researchgate.netchem-station.com
Application of N-tert-Butyldimethylsilyloxycarbonyl Group in Amino Protection
The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has emerged as a versatile tool for the protection of amino functionalities. This protecting group can be synthesized from more common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Cbz). epa.gov For example, the conversion from a Boc-protected amine to an N-tert-butyldimethylsilyloxycarbonyl-protected amine can be achieved by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) in the presence of 2,6-lutidine. Alternatively, a Cbz-protected amine can be converted using tert-butyldimethylsilane (B7800976) and a palladium(II) acetate (B1210297) catalyst. epa.gov
A key feature of the N-tert-butyldimethylsilyloxycarbonyl group is its unique reactivity upon activation with a fluoride (B91410) ion source. This activation generates a reactive intermediate that can readily react with a variety of electrophiles, leading to the formation of N-ester type compounds in high yields. epa.gov This reactivity profile opens up avenues for novel synthetic transformations that are not readily accessible with traditional carbamate protecting groups.
The stability of the N-tert-butyldimethylsilyloxycarbonyl group is comparable to other silyl ethers, with the tert-butyldimethylsilyl (TBDMS) group being significantly more stable to hydrolysis than the trimethylsilyl (TMS) group. organic-chemistry.org This enhanced stability allows for its use in a broader range of reaction conditions. Deprotection of the N-tert-butyldimethylsilyloxycarbonyl group can be achieved under conditions that cleave silyl ethers, such as treatment with fluoride ions (e.g., tetrabutylammonium (B224687) fluoride) or under acidic conditions, though the specific conditions can be tailored to be orthogonal to other protecting groups present in the molecule. organic-chemistry.orgiwu.edu
The application of the N-tert-butyldimethylsilyloxycarbonyl group is particularly advantageous in scenarios requiring mild and selective deprotection conditions that are distinct from the standard acid or hydrogenolysis methods used for Boc and Cbz, respectively. This adds another layer of orthogonality to the synthetic chemist's toolkit, enabling more intricate molecular architectures to be assembled.
Chemoselective Strategies for Protecting Group Interconversions
Chemoselectivity in the manipulation of protecting groups is a critical aspect of modern organic synthesis, allowing for the selective modification of one functional group in the presence of others. The interconversion of carbamate protecting groups is a powerful strategy that can significantly enhance the efficiency and flexibility of a synthetic route. Silyl carbamates, such as the N-tert-butyldimethylsilyloxycarbonyl group, play a pivotal role in these chemoselective transformations. epa.gov
A notable example of such a strategy is the conversion of N-t-Boc or N-Cbz compounds into other N-acyl or N-alkoxycarbonyl derivatives via an intermediate silyl carbamate. epa.gov This two-step, one-pot procedure involves the initial formation of the N-tert-butyldimethylsilyloxycarbonyl derivative, followed by its fluoride-ion-mediated reaction with an appropriate electrophile. For instance, an N-t-Boc protected amine can be transformed into its corresponding N-Cbz derivative under mild conditions, a transformation that would typically require a deprotection-reprotection sequence. epa.gov
The success of these interconversions hinges on the differential reactivity of the protecting groups. The choice of reagents and reaction conditions is crucial to ensure that only the desired transformation occurs, leaving other protecting groups and sensitive functionalities intact. For example, the deprotection of a Boc group is typically achieved with strong acids like trifluoroacetic acid, while a silyl ether can be cleaved with fluoride ions. organic-chemistry.orgwikipedia.org This orthogonality allows for the selective removal or modification of one group without affecting the other.
The table below summarizes some chemoselective deprotection strategies for common carbamate protecting groups, highlighting the conditions that allow for their selective removal in the presence of other functionalities.
| Protecting Group | Deprotection Reagent | Conditions | Orthogonal To |
|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Anhydrous, Room Temp | Cbz, Fmoc, TBDMS |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C | Catalytic Hydrogenation | Boc, Fmoc, TBDMS |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine | 20% in DMF | Boc, Cbz, TBDMS |
| N-TBDMS-oxycarbonyl | Tetrabutylammonium fluoride (TBAF) | THF, Room Temp | Boc, Cbz, Fmoc |
Recent research has also explored alternative deprotection methods that offer enhanced chemoselectivity. For example, a method for carbamate deprotection using 2-mercaptoethanol (B42355) has been developed, which is complementary to traditional methods and can be used for substrates with functional groups incompatible with hydrogenolysis or strong acids. chemistryviews.orgresearchgate.net Such innovations continue to expand the scope of chemoselective strategies for protecting group interconversions, enabling the synthesis of increasingly complex molecules.
Broader Academic Impact and Research Directions
Role in C-H Bond Activation and Functionalization Strategies
The carbamate (B1207046) functional group is a well-established directing group in the field of C-H bond activation, a powerful strategy for streamlining the synthesis of complex organic molecules. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. researchgate.netacs.org Carbamates can coordinate to a transition metal catalyst, positioning it in close proximity to specific C-H bonds, which facilitates their selective cleavage and subsequent functionalization. acs.orgnih.gov
While research has not explicitly detailed the use of "Methanol, (trimethylsilyl)-, carbamate" in this context, the principles of carbamate-directed C-H activation are directly applicable. The trimethylsilyl (B98337) group, being bulky, would be expected to exert significant steric influence on the regioselectivity of the C-H activation process. This could potentially lead to novel and highly selective transformations that are not achievable with smaller, less sterically hindered carbamates. Furthermore, the electronic effects of the silicon atom could modulate the reactivity of the carbamate directing group and the C-H bonds being targeted. chemrxiv.org The strategic placement of a silyl (B83357) group can influence the hydrolytic stability and photolytic properties of carbamates, which could be exploited in developing novel C-H functionalization reactions that are triggered by light or specific chemical conditions. chemrxiv.org
Future research in this area could explore the following:
Regioselective Functionalization: Investigating how the trimethylsilyl group directs the functionalization of different types of C-H bonds (e.g., sp², sp³) in various substrates.
Catalyst Development: Designing transition metal catalysts that can effectively interact with the sterically demanding "this compound" directing group to achieve high catalytic turnover and selectivity.
Synthetic Applications: Utilizing this strategy for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, where selective C-H activation can provide rapid access to a library of analogs for structure-activity relationship studies. rsc.orgresearchgate.net
Coordination Chemistry of Metal Carbamates and Catalytic Applications
The coordination of metal ions to carbamate ligands can trigger interesting reactivity, including the hydrolysis of the carbamate itself. nih.govrsc.org The study of metal complexes with carbamato ligands is a broad field, with applications in catalysis and materials science. nih.gov The synthesis, structure, and reactivity of these complexes are of fundamental interest. nih.gov
In the context of "this compound," its coordination to various metal centers would be expected to form novel metal-organic frameworks or discrete molecular complexes with unique structural and electronic properties. The trimethylsilyl group would likely play a crucial role in dictating the solid-state packing of these complexes and their solubility in different solvents.
The catalytic potential of such metal carbamate complexes is an exciting area for exploration. For instance, silyl formates have been shown to participate in the ruthenium-catalyzed hydrocarboxysilylation of imines to produce silyl carbamates. nih.gov This suggests that metal complexes of "this compound" could be investigated as catalysts or pre-catalysts for a range of organic transformations. The silylalkylamine precursors to compounds like "this compound" have been studied for their reactions with carbon dioxide, which can lead to the formation of carbamates and has relevance in CO2 capture and utilization. researchgate.net
Potential research directions include:
Synthesis and Characterization: Preparing and structurally characterizing metal complexes of "this compound" with a variety of transition metals and main group elements.
Catalytic Activity: Screening these complexes for catalytic activity in reactions such as carbon dioxide fixation, polymerization, and fine chemical synthesis. nih.gov
Mechanistic Studies: Elucidating the role of the trimethylsilyl group in influencing the stability, reactivity, and catalytic performance of the metal carbamate complexes.
Methodological Advances in Carbamate Residue Analysis in Environmental Research
The widespread use of carbamate-based pesticides necessitates the development of sensitive and reliable analytical methods for their detection in environmental samples. nih.gov Research in this area is focused on improving the speed, accuracy, and accessibility of these methods.
Development and Validation of Chromatographic Techniques (e.g., HPLC, GC, SFC, TLC)
Chromatographic techniques are the cornerstone of pesticide residue analysis. taylorfrancis.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the determination of carbamates. nih.govacs.orgresearchgate.net
Key Developments and Validation Parameters:
| Technique | Key Features and Advances | Validation Parameters |
| HPLC | Often preferred for thermally labile carbamates. taylorfrancis.com Coupled with various detectors (UV, fluorescence, mass spectrometry) for high sensitivity and selectivity. researchgate.netresearchgate.net | Linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), specificity, and recovery. researchgate.netnih.gov |
| GC | Can be used for more volatile carbamates, sometimes requiring derivatization for thermally unstable compounds. taylorfrancis.comresearchgate.net Mass spectrometry (MS) is a common detector, providing definitive identification. researchgate.netnih.gov | Similar to HPLC, with additional considerations for derivatization efficiency and potential for thermal degradation in the injector. nih.gov |
| SFC | Supercritical Fluid Chromatography offers a "green" alternative with faster analysis times and reduced organic solvent consumption. | Validation follows similar principles to HPLC and GC. |
| TLC | Thin-Layer Chromatography is a simple and cost-effective technique primarily used for qualitative screening. taylorfrancis.com | Primarily focused on selectivity and sensitivity for screening purposes. |
The validation of these methods is crucial to ensure the reliability of the data. researchgate.netnih.gov This involves a rigorous assessment of various performance characteristics as outlined in the table above. For multiclass pesticide residue analysis, methods are being developed to simultaneously detect a wide range of compounds in a single run. shimadzu.com
Exploration of Non-Chromatographic Detection Methods (e.g., Immunoassay, Biosensor, Spectrophotometry)
While chromatographic methods are highly reliable, they can be time-consuming and require expensive instrumentation. acs.org This has driven the development of alternative, rapid, and field-portable detection methods.
Emerging Non-Chromatographic Techniques:
| Method | Principle of Operation | Advantages |
| Immunoassay | Utilizes the specific binding of antibodies to the target carbamate. Enzyme-linked immunosorbent assay (ELISA) is a common format. researchgate.net | High selectivity, low detection limits, and high throughput. researchgate.netnih.gov |
| Biosensor | Incorporates a biological recognition element (e.g., an enzyme like acetylcholinesterase) coupled to a transducer that converts the binding event into a measurable signal. nih.govresearchgate.net | Rapid, sensitive, and can be miniaturized for on-site analysis. nih.govmdpi.com |
| Spectrophotometry | Based on the measurement of light absorption by the carbamate or a colored derivative. acs.org | Simple, low-cost, and suitable for screening purposes. acs.org |
These non-chromatographic methods offer complementary approaches to traditional techniques, particularly for rapid screening and monitoring applications. researchgate.netnih.gov
Environmental Fate Modeling Methodologies for Carbamate Derivatives
Understanding the environmental fate of carbamate derivatives is essential for assessing their potential risks to ecosystems and human health. nih.govresearchgate.net Environmental fate modeling is a powerful tool for predicting the transport, transformation, and persistence of these compounds in the environment. researchgate.netresearchgate.net
Process-Based Models for Agrochemicals and Their Transformation Products
Process-based models simulate the key physical, chemical, and biological processes that govern the fate of agrochemicals in the environment. frontiersin.orgcopernicus.orgcopernicus.org These models can be applied at various scales, from the field to the catchment level. frontiersin.org
A significant challenge in environmental fate modeling is accounting for the formation and behavior of transformation products (TPs), which can be as or more toxic and mobile than the parent compound. researchgate.netcopernicus.orgcopernicus.org Models are being developed to incorporate the degradation pathways of pesticides and the subsequent fate of their TPs. frontiersin.orgcopernicus.orgcopernicus.orgresearchgate.net
Key Considerations in Process-Based Modeling:
Input Parameters: Models require a wide range of input data, including the physicochemical properties of the carbamate, soil characteristics, meteorological data, and agricultural management practices.
Model Structure: Different models vary in their complexity and the processes they simulate (e.g., leaching, runoff, degradation, volatilization).
Uncertainty and Sensitivity Analysis: It is crucial to assess the uncertainty in model predictions and to identify the most influential input parameters.
For a hypothetical carbamate derivative like "this compound," a process-based model would need to consider the potential for hydrolysis of the carbamate and silyl ether bonds, as well as microbial degradation. The model would predict the partitioning of the compound between soil, water, and air, and its potential to leach into groundwater or be transported to surface waters. The development of such models is an active area of research, aiming to provide more accurate and comprehensive assessments of the environmental risks posed by agrochemicals. researchgate.netacs.org
Mechanistic Studies on Microbial Degradation Pathways of Carbamates
The widespread use of carbamate compounds as pesticides in agriculture has led to their persistence in the environment, posing potential risks to non-target organisms and human health. frontiersin.orgresearchgate.netfao.org Microbial degradation represents a crucial and environmentally friendly approach for the remediation of carbamate-contaminated sites. bohrium.comtandfonline.com Understanding the mechanistic pathways by which microorganisms break down these compounds is essential for developing effective bioremediation strategies. tandfonline.com
The primary and initial step in the microbial degradation of most carbamate pesticides is the hydrolysis of the ester linkage. nih.govplos.orgresearchgate.net This reaction is catalyzed by a class of enzymes known as carboxyl ester hydrolases (EC 3.1.1), which are a broad group of esterases. nih.govplos.org The hydrolysis of the carbamate bond results in the formation of less toxic metabolites. tandfonline.comupm.edu.my For instance, the hydrolysis of N-methylcarbamates proceeds through an isocyanate intermediate, while N,N-dimethylcarbamates form a product containing a hydroxyl ion, which then yields an alcohol and a substituted acid. upm.edu.my
Several bacterial and fungal species have been identified and characterized for their ability to degrade a wide range of carbamates. researchgate.netbohrium.com These microorganisms utilize carbamates as a source of carbon, nitrogen, and energy. frontiersin.orgnih.gov The enzymes responsible for the initial hydrolytic cleavage are broadly referred to as carbamate hydrolases. bohrium.com
Key Enzymes in Carbamate Degradation:
A number of specific carbamate-hydrolyzing enzymes have been isolated and studied from various microorganisms. These enzymes exhibit diversity in their substrate specificity and catalytic mechanisms.
| Enzyme | Source Microorganism | Substrates Degraded | Gene |
| MCD (Methyl Carbamate Degrading) | Achromobacter sp. WM111 | Various methyl carbamates | mcd |
| CahA (Carbaryl Hydrolase) | Pseudomonas sp. | Carbaryl (B1668338) | cahA |
| CehA (Carbamate Hydrolase) | Rhizobium sp. | Carbaryl | cehA |
| CfdJ | Sphingobium sp. | Carbofuran | cfdJ |
| McbA | Pseudomonas sp. | Carbaryl | mcbA |
This table is generated based on data from multiple sources. bohrium.comresearchgate.net
The genes encoding these carbamate hydrolases have been identified and sequenced, providing insights into their evolution and genetic organization. bohrium.comresearchgate.net For example, in Pseudomonas sp. C5pp, the genes responsible for carbaryl catabolism are organized into three operons. upm.edu.my Studies have suggested that horizontal gene transfer has played a significant role in the evolution of these degradative pathways in bacteria. upm.edu.my
Following the initial hydrolysis, the resulting aromatic or aliphatic moieties are further metabolized through various central metabolic pathways. frontiersin.org For instance, aryl carbamates are often funneled into dihydroxy aromatic intermediates like catechols. nih.gov Oxime-based carbamates, such as methomyl (B1676398) and aldicarb, are hydrolyzed to their respective oximes, which are then further utilized by microorganisms. frontiersin.orgnih.gov
Factors Influencing Microbial Degradation:
The efficiency of carbamate degradation by microorganisms is influenced by several environmental factors, including pH, temperature, moisture, and the presence of other nutrients. upm.edu.my The genetic makeup and enzymatic capabilities of the microbial populations present in the soil or water also play a critical role. bohrium.com
Further research into the microbial degradation of carbamates is focused on discovering novel carbamate hydrolase genes and enzymes, understanding the complete metabolic pathways, and elucidating the regulatory mechanisms involved. bohrium.com Advanced techniques such as metagenomics, transcriptomics, and metabolomics are being employed to explore the uncultivated microbial diversity and their potential for carbamate bioremediation. frontiersin.orgnih.gov The ultimate goal is to harness the power of these microbial systems for the efficient and sustainable cleanup of carbamate-contaminated environments. epa.gov
Q & A
Basic: What are the common synthesis routes for methyl carbamate derivatives involving methanol and silyl groups?
Methodological Answer:
Methyl carbamate derivatives are typically synthesized via urea-methanol reactions. For example, urea reacts with methanol under catalytic conditions (e.g., zinc-based catalysts) to form methyl carbamate, followed by silylation using trimethylsilyl (TMS) reagents. Key steps include:
Step 1: Urea + Methanol → Methyl carbamate (MC) at 100–150°C, often with catalysts like ZnO or modified zeolites .
Step 2: Silylation of MC using TMS chloride or similar agents to introduce the trimethylsilyl group, enhancing stability for analytical or synthetic applications .
Reaction efficiency depends on temperature, catalyst loading, and solvent polarity (e.g., THF/methanol mixtures improve yield) .
Basic: What analytical techniques are recommended for detecting and quantifying carbamate compounds?
Methodological Answer:
High-performance liquid chromatography (HPLC) with post-column derivatization is the gold standard:
- Column: Trimethylsilyl-coated columns (e.g., 5 µm silica beads) enable baseline separation of carbamates using methanol/water gradients .
- Detection: Post-column derivatization with reagents like o-phthalaldehyde (OPA) or fluorescence tagging enhances sensitivity for trace analysis .
- GC-MS: Trimethylsilyl derivatization of polar carbamates improves volatility and chromatographic resolution .
Basic: How is thermodynamic analysis applied to carbamate synthesis reactions?
Methodological Answer:
The Benson group contribution method calculates thermodynamic properties (ΔH, ΔG, heat capacity) for reactants and products. For example:
- Equilibrium Constants: For urea + methanol → methyl carbamate, ΔG is computed to predict reaction feasibility under varying temperatures .
- Data Sources: Standard heats of formation for methyl carbamate (-435 kJ/mol) and dimethyl carbonate (-620 kJ/mol) guide process optimization .
Tools like Aspen Plus® or Gaussian software validate these calculations against experimental yields .
Advanced: How can researchers optimize silylating agents in carbamate synthesis?
Methodological Answer:
Steric and electronic effects of silyl groups significantly impact yields:
- Case Study: tert-Butyldimethylsilyl (TBS) outperforms TMS in one-pot reactions due to reduced steric hindrance during nitrogen insertion steps. Optimal conditions include 3 eq. PIDA oxidant and 4 eq. ammonium carbamate in THF/methanol (1:1) at room temperature .
- Validation: Kinetic studies (e.g., GC-MS monitoring) confirm faster reaction rates with TBS, achieving >90% conversion in 30 minutes .
Advanced: How should researchers address contradictions in thermodynamic data for carbamate reactions?
Methodological Answer:
Discrepancies often arise from differing group contribution parameters or assumptions:
- Resolution: Recalculate ΔH and ΔG using consistent Benson parameters (e.g., updated bond dissociation energies) .
- Case Example: Conflicting equilibrium constants for urea → methyl carbamate (K = 1.2–2.5 at 150°C) are reconciled by adjusting for non-ideal solvent effects in methanol .
Advanced: What derivatization strategies improve carbamate detection sensitivity in complex matrices?
Methodological Answer:
- Trimethylsilylation: Converts polar carbamates into volatile derivatives for GC-MS analysis. Example: Methanol extracts are treated with BSTFA + 1% TMCS, then analyzed via Agilent 7890A GC .
- Fluorogenic Tagging: Cyclopropene carbamates (e.g., 2-methylcyclopropene carbamate) enable live-cell imaging via inverse electron-demand Diels-Alder reactions with tetrazine probes .
Advanced: How does the stability of trimethylsilyl carbamates vary under different storage conditions?
Methodological Answer:
Stability studies should assess:
- Hydrolysis: Monitor degradation in aqueous buffers (pH 2–12) via HPLC. Trimethylsilyl groups hydrolyze faster in acidic conditions, requiring anhydrous storage .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C for methyl carbamate derivatives .
Advanced: What novel applications do trimethylsilyl carbamates have in chemical biology?
Methodological Answer:
- Live-Cell Probes: Trimethylsilyl-protected cyclopropene carbamates serve as bioorthogonal tags for imaging. Synthesis involves TMS deprotection post-carbamate formation, enabling conjugation to biomolecules .
- Drug Delivery: Carbamate linkages enhance prodrug stability. For example, fentanyl carbamate analogs are studied for controlled release kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
